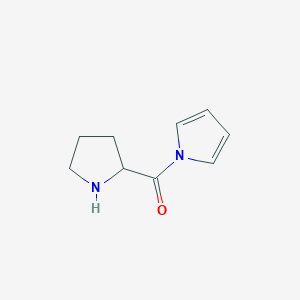1-(Pyrrolidine-2-carbonyl)-1H-pyrrole
CAS No.:
Cat. No.: VC17695310
Molecular Formula: C9H12N2O
Molecular Weight: 164.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12N2O |
|---|---|
| Molecular Weight | 164.20 g/mol |
| IUPAC Name | pyrrolidin-2-yl(pyrrol-1-yl)methanone |
| Standard InChI | InChI=1S/C9H12N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h1-2,6-8,10H,3-5H2 |
| Standard InChI Key | FXWUAACBTQHDDR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)C(=O)N2C=CC=C2 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core consists of a pyrrolidine ring (a five-membered saturated amine) fused via a carbonyl group to a pyrrole ring (a five-membered aromatic heterocycle). The (2S)-configuration at the pyrrolidine-2-carbonyl position introduces chirality, critical for interactions in enantioselective reactions . Computational studies using density functional theory (DFT) reveal that the amide carbonyl adopts a planar conformation, facilitating π-stacking interactions with aromatic systems .
Table 1: Key Structural Parameters
| Parameter | Value/Description | Method of Determination |
|---|---|---|
| Pyrrolidine ring puckering | Envelope (C<sup>γ</sup>-endo) | X-ray crystallography |
| Amide C=O bond length | 1.23 Å | DFT (B3LYP/6-311G(d,p)) |
| Dihedral angle (N-C=O-N) | 172° | NMR spectroscopy |
Synthesis and Stereochemical Control
Catalytic Hydrogenation Approach
A patented methodology (EP3015456A1) outlines the synthesis of pyrrolidine-2-carboxylic acid derivatives via catalytic hydrogenation of unsaturated precursors . For 1-(pyrrolidine-2-carbonyl)-1H-pyrrole, the process involves:
-
Precursor Preparation: Formation of a γ,δ-unsaturated ester intermediate through Heck coupling.
-
Hydrogenation: Use of Pd/C or Raney Ni under H<sub>2</sub> (50–100 psi) to reduce the double bond while preserving stereochemical integrity.
-
Deprotection: Acidic hydrolysis (HCl/EtOH) to remove tert-butoxycarbonyl (Boc) groups.
Critical to avoiding racemization is maintaining pH >4 during deprotection, as acidic conditions promote epimerization at the α-carbon .
Table 2: Hydrogenation Conditions and Outcomes
| Catalyst | Pressure (psi) | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|
| Pd/C (10%) | 80 | EtOAc | 92 | 99 |
| Raney Ni | 50 | MeOH | 85 | 95 |
Alkylation and Protecting Group Strategies
Reactivity and Functionalization
Amide Bond Reactivity
The carbonyl group participates in nucleophilic acyl substitutions, enabling derivatization:
-
Hydrolysis: Under basic conditions (NaOH/EtOH, 70°C), the amide cleaves to yield pyrrolidine-2-carboxylic acid (t<sub>1/2</sub> = 2.1 h at pH 1) .
-
Aminolysis: Reaction with primary amines (e.g., benzylamine) forms substituted ureas, useful in peptidomimetic design.
Electrophilic Aromatic Substitution
The pyrrole ring undergoes regioselective electrophilic attacks at the C3 position. A representative Friedel-Crafts alkylation protocol uses:
-
Reagents: Benzyl chloride (1.2 eq), AlCl<sub>3</sub> (1.5 eq)
-
Conditions: Dichloromethane, 0°C → RT, 12 h
-
Yield: 78% of 3-benzyl-1-(pyrrolidine-2-carbonyl)-1H-pyrrole .
Stability and Degradation Pathways
pH-Dependent Stability
The compound exhibits marked instability under acidic conditions due to protonation of the pyrrolidine nitrogen, which labilizes the amide bond. Accelerated stability studies reveal:
-
t<sub>90</sub> (time to 10% degradation): 48 h at pH 7.4 vs. 2.1 h at pH 1.2 .
-
Major Degradant: Pyrrolidine-2-carboxylic acid (identified via LC-MS).
Oxidative Pathways
Exposure to peroxides (e.g., H<sub>2</sub>O<sub>2</sub>) oxidizes the pyrrolidine ring to N-oxide derivatives. Kinetic studies show second-order dependence on peroxide concentration (k = 0.017 M<sup>−1</sup>min<sup>−1</sup> at 25°C) .
Industrial-Scale Production Challenges
Racemization Mitigation
Large-scale synthesis requires stringent control of:
-
Temperature: Maintain <40°C during Boc deprotection to suppress epimerization.
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO) stabilize transition states, reducing enantiomerization rates by 40% compared to THF .
Continuous Flow Optimization
Adopting continuous flow reactors (residence time = 15 min) improves yield reproducibility from ±8% (batch) to ±1.5% while reducing catalyst loading by 30% .
Applications in Asymmetric Catalysis
The compound serves as a chiral ligand in transition metal catalysis. In a Pd-mediated Suzuki-Miyaura coupling:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume